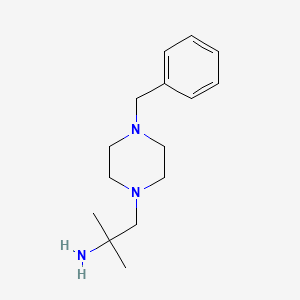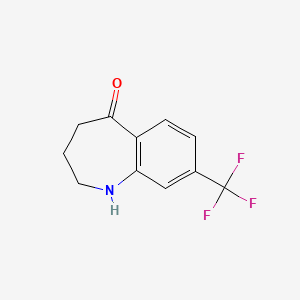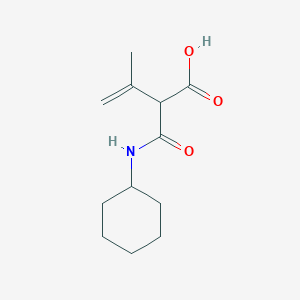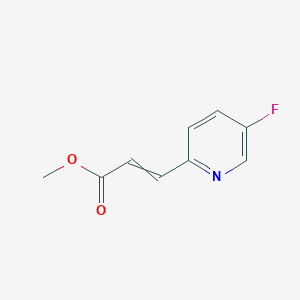
5-bromo-N-(3-methoxypropyl)-2-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(3-methoxypropyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-methoxypropyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Amidation: Formation of the benzamide structure.
Tetrazole Formation: Introduction of the tetrazole ring.
Methoxypropyl Substitution: Attachment of the methoxypropyl group.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Specific details would depend on the scale and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxypropyl group.
Reduction: Reduction reactions could target the bromine atom or the tetrazole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various functionalized benzamides.
Scientific Research Applications
5-bromo-N-(3-methoxypropyl)-2-(1H-tetrazol-1-yl)benzamide may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The tetrazole ring and bromine atom could play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(1H-tetrazol-1-yl)benzamide: Lacks the methoxypropyl group.
N-(3-methoxypropyl)-2-(1H-tetrazol-1-yl)benzamide: Lacks the bromine atom.
5-bromo-N-(3-methoxypropyl)benzamide: Lacks the tetrazole ring.
Uniqueness
The presence of all three functional groups (bromine, methoxypropyl, and tetrazole) in 5-bromo-N-(3-methoxypropyl)-2-(1H-tetrazol-1-yl)benzamide makes it unique. This combination may confer specific chemical reactivity and biological activity that are not observed in similar compounds.
Properties
Molecular Formula |
C12H14BrN5O2 |
|---|---|
Molecular Weight |
340.18 g/mol |
IUPAC Name |
5-bromo-N-(3-methoxypropyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C12H14BrN5O2/c1-20-6-2-5-14-12(19)10-7-9(13)3-4-11(10)18-8-15-16-17-18/h3-4,7-8H,2,5-6H2,1H3,(H,14,19) |
InChI Key |
SPXMPFDNPSQTJJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=C(C=CC(=C1)Br)N2C=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


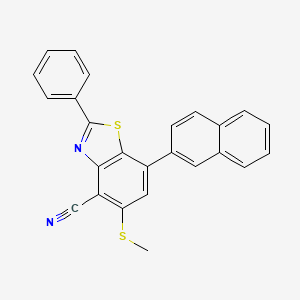
![1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5R)-](/img/structure/B12617883.png)
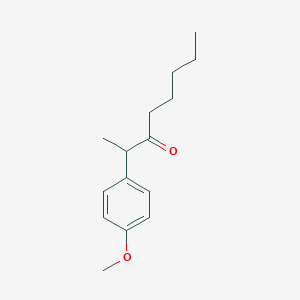
![7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12617890.png)
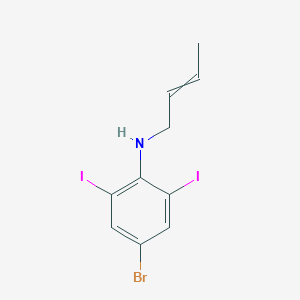
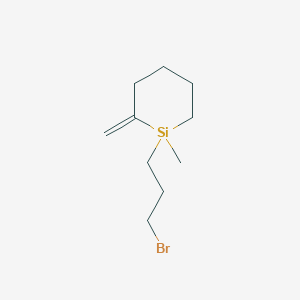
![(10S,11R,15S,16R)-N-(4-nitrophenyl)-12,14-dioxo-13-[3-(trifluoromethyl)phenyl]-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12617909.png)
![(2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol](/img/structure/B12617919.png)

![2-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12617935.png)
